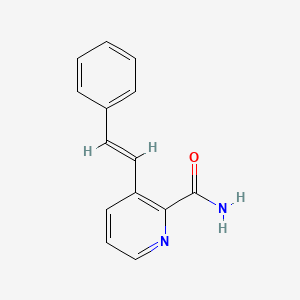
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is an organic compound that belongs to the class of pyridine carboxamides
准备方法
合成路线和反应条件
(E)-3-(2-苯基乙烯基)吡啶-2-甲酰胺的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如2-溴吡啶和苯乙烯。
反应条件: 反应在特定条件下进行,包括使用钯催化剂、碱(例如碳酸钾)和溶剂(例如二甲基甲酰胺)。
反应机理: 反应通过Heck偶联反应进行,其中钯催化剂促进吡啶和苯乙烯基之间的碳-碳键形成。
纯化: 最终产物通过柱层析或重结晶等技术进行纯化。
工业生产方法
在工业生产中,(E)-3-(2-苯基乙烯基)吡啶-2-甲酰胺的生产可能涉及大型反应器和优化的反应条件,以确保高产率和纯度。连续流动反应器和自动化系统可用于提高效率和可扩展性。
化学反应分析
反应类型
(E)-3-(2-苯基乙烯基)吡啶-2-甲酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或过氧化氢等氧化剂氧化,形成相应的氧化产物。
还原: 还原反应可以使用氢化锂铝或硼氢化钠等还原剂进行,以产生还原衍生物。
取代: 该化合物可以参与取代反应,其中吡啶环上的官能团被其他基团取代,使用适当的试剂。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢,酸性或碱性条件。
还原: 氢化锂铝,硼氢化钠,无水条件。
取代: 卤化剂,亲核试剂,二氯甲烷或乙醇等溶剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可以产生羧酸或酮,而还原可以产生醇或胺。
科学研究应用
化学: 该化合物可用作合成更复杂分子和材料的构建块。
生物学: 它可以作为生物化学分析中的配体,或作为研究生物过程的探针。
医学: 可以研究该化合物的潜在治疗特性,例如抗炎或抗癌活性。
工业: 它可能在开发新材料、催化剂或化学工艺中找到应用。
作用机制
(E)-3-(2-苯基乙烯基)吡啶-2-甲酰胺的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可能与酶、受体或其他蛋白质结合,调节其活性并导致各种生物学效应。需要详细研究以阐明所涉及的确切分子机制和途径。
相似化合物的比较
类似化合物
(E)-3-(2-苯基乙烯基)吡啶-2-羧酸: 与之结构相似,但具有羧酸基而不是甲酰胺基。
(E)-3-(2-苯基乙烯基)吡啶-2-甲醇: 与之结构相似,但具有羟基而不是甲酰胺基。
(E)-3-(2-苯基乙烯基)吡啶-2-胺: 与之结构相似,但具有胺基而不是甲酰胺基。
独特之处
(E)-3-(2-苯基乙烯基)吡啶-2-甲酰胺因其特定的官能团和结构排列而具有独特性,赋予了它独特的化学和生物学特性。
生物活性
(E)-3-(2-Phenylvinyl)pyridine-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Synthesis
The compound features a pyridine ring substituted with a phenylvinyl group and a carboxamide functional group. The synthesis typically involves the reaction of 2-pyridinecarboxylic acid derivatives with phenylacetylene under specific conditions to yield the desired product. Various synthetic routes have been explored, highlighting the importance of optimizing reaction conditions for yield and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines, particularly focusing on triple-negative breast cancer (TNBC). The compound's mechanism appears to involve the inhibition of the FOXM1 transcription factor, which is crucial for cancer cell survival and proliferation.
Table 1: Summary of Biological Activities
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Antiproliferative | MDA-MB-231 (TNBC) | 5.0 | FOXM1 inhibition |
| Cytotoxicity | HeLa | 10.0 | Induction of apoptosis |
| Enzyme Inhibition | PTR1 (Trypanosoma spp.) | 15.0 | Competitive inhibition |
The compound's activity against cancer cells has been linked to its ability to downregulate FOXM1 expression. Studies using Western blot analysis have shown that this compound significantly reduces FOXM1 protein levels in treated cells, correlating with decreased cell viability and proliferation rates.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyridine ring or the phenylvinyl group can significantly affect potency and selectivity.
Table 2: Structure-Activity Relationship Data
| Compound Variant | Substituent Type | Biological Activity |
|---|---|---|
| Parent Compound | None | Moderate activity |
| Compound with -CN | Electron-withdrawing | Enhanced FOXM1 inhibition |
| Compound with -CF3 | Electron-donating | Loss of activity |
Case Studies
- In Vitro Studies : A study involving MDA-MB-231 cells demonstrated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value comparable to established chemotherapeutic agents.
- Enzyme Inhibition Assays : The compound was tested against pteridine reductase 1 (PTR1), an enzyme implicated in Trypanosoma infections. Results indicated that it exhibits competitive inhibition, suggesting potential as an antiparasitic agent.
属性
CAS 编号 |
84963-36-0 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC 名称 |
3-[(E)-2-phenylethenyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C14H12N2O/c15-14(17)13-12(7-4-10-16-13)9-8-11-5-2-1-3-6-11/h1-10H,(H2,15,17)/b9-8+ |
InChI 键 |
SIQJPDGKKMVRIH-CMDGGOBGSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=C(N=CC=C2)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=C(N=CC=C2)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















